molecular formula C11H11N3O2 B14907680 n-(2-Oxo-2,3-dihydro-1h-benzo[d]imidazol-5-yl)cyclopropanecarboxamide

n-(2-Oxo-2,3-dihydro-1h-benzo[d]imidazol-5-yl)cyclopropanecarboxamide

Cat. No.: B14907680
M. Wt: 217.22 g/mol
InChI Key: MEYBAVNGNXUFNQ-UHFFFAOYSA-N
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Description

N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)cyclopropanecarboxamide is a benzimidazolone-derived compound characterized by a cyclopropanecarboxamide substituent at the 5-position of the benzimidazolone core. The compound is part of a class of phospholipase D (PLD) inhibitors developed to modulate phosphatidic acid (PA) signaling pathways, which are implicated in cellular processes such as vesicle trafficking and membrane remodeling .

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)cyclopropanecarboxamide

InChI

InChI=1S/C11H11N3O2/c15-10(6-1-2-6)12-7-3-4-8-9(5-7)14-11(16)13-8/h3-6H,1-2H2,(H,12,15)(H2,13,14,16)

InChI Key

MEYBAVNGNXUFNQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=CC3=C(C=C2)NC(=O)N3

Origin of Product

United States

Chemical Reactions Analysis

N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)cyclopropanecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

    Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield corresponding products

Scientific Research Applications

N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)cyclopropanecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)cyclopropanecarboxamide with key analogs, focusing on structural features, pharmacological targets, and inferred bioactivity.

Key Structural Analogs and Their Properties

Compound Name Substituents/Modifications Target/Application Key Features Evidence Source
Halopemide (HLP) 5-Chloro, 4-fluorobenzamide, piperidinyl linker PLD inhibition Chlorine enhances electrophilicity; fluorobenzamide may improve bioavailability
FIPI 5-Fluoroindole-2-carboxamide, piperidinyl linker PLD inhibition Indole moiety increases lipophilicity; potential CNS penetration
VU0155056 (VU01) 2-Naphthamide, piperidinyl linker PLD inhibition Naphthyl group enhances aromatic stacking interactions; moderate selectivity
VU0359595 (VU03) 5-Bromo, cyclopropanecarboxamide, chiral centers PLD inhibition Bromine increases steric bulk; cyclopropane improves metabolic stability; high potency
HR255713 (n-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)pivalamide) Pivalamide (tert-butyl) substituent Intermediate/Unspecified Tert-butyl group reduces solubility but enhances crystallinity; used in synthesis

Functional and Pharmacological Insights

  • Potency and Selectivity :

    • VU03 and the target compound share a cyclopropanecarboxamide group, which is hypothesized to enhance binding affinity to PLD isoforms compared to halopemide (HLP) and FIPI . The bromine substituent in VU03 may further increase potency by interacting with hydrophobic pockets in the enzyme active site.
    • Halopemide’s chloro and fluoro substituents balance reactivity and membrane permeability, making it a benchmark for early-stage PLD inhibitors .
  • HR255713’s pivalamide group, while metabolically stable, may limit solubility due to its bulky tert-butyl moiety .
  • Synthetic Utility :

    • HR255713 is primarily a synthetic intermediate, emphasizing its role in constructing complex benzimidazolone derivatives rather than direct therapeutic application .

Broader Context of Benzimidazolone Derivatives

  • Triazeno-imidazole carboxamides (e.g., 5-(3,3-dimethyltriazeno)imidazole-4-carboxamide): These compounds, while structurally distinct, share carboxamide functionality but incorporate triazeno groups for alkylating activity, diverging from the PLD-inhibitory focus of the target compound .
  • dTRIM 24 : A PROTAC® molecule featuring a benzimidazolone core linked to a degradation tag. Though mechanistically distinct (targeted protein degradation vs. enzymatic inhibition), it highlights the versatility of benzimidazolone scaffolds in drug design .

Biological Activity

N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its antitumor properties, cytotoxicity, and mechanisms of action.

  • Molecular Formula : C₉H₉N₃O₂
  • Molecular Weight : 191.19 g/mol
  • CAS Number : 91085-68-6

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to benzimidazole derivatives, including this compound. In a study involving various synthesized benzimidazole derivatives, compounds were tested against human lung cancer cell lines (A549, HCC827, NCI-H358) and normal lung fibroblast cell line MRC-5. The results indicated that certain derivatives exhibited significant cytotoxic effects on cancer cells while maintaining moderate effects on normal cells .

CompoundCell LineIC₅₀ (μM)Cytotoxicity on MRC-5
Compound 5A5492.12 ± 0.21Moderate
Compound 6HCC8275.13 ± 0.97Moderate
Compound 8NCI-H3586.75 ± 0.19Similar to A549

The study demonstrated that while these compounds showed promise in targeting cancer cells, they also displayed cytotoxicity towards normal cells, suggesting the need for further optimization to enhance selectivity and reduce toxicity .

The proposed mechanisms of action for these compounds include:

  • Inhibition of Cell Proliferation : Compounds disrupt the cell cycle in tumor cells, leading to apoptosis.
  • Interaction with DNA : Some derivatives may intercalate into DNA, inhibiting replication and transcription processes.
  • Protein Kinase Inhibition : Certain compounds act as inhibitors of protein kinases involved in cancer cell signaling pathways.

Case Studies

A notable case study involved the synthesis and evaluation of various benzimidazole derivatives where this compound was included among the tested compounds. The study revealed that while some compounds had high activity against specific cancer lines, they also affected normal fibroblast cells at lower concentrations, indicating a need for structural modifications to improve therapeutic indices .

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